CAMPHANIC ACID

Description

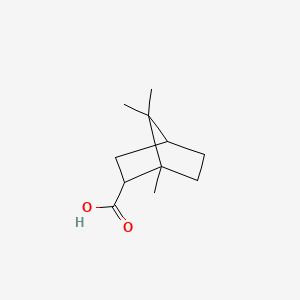

Structure

3D Structure

Properties

Molecular Formula |

C11H18O2 |

|---|---|

Molecular Weight |

182.26 g/mol |

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |

InChI |

InChI=1S/C11H18O2/c1-10(2)7-4-5-11(10,3)8(6-7)9(12)13/h7-8H,4-6H2,1-3H3,(H,12,13) |

InChI Key |

ZURRKVIQUKNLHF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2CCC1(C(C2)C(=O)O)C)C |

Synonyms |

camphanic acid R-Hca cpd S-Hca cpd |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Camphanic Acid

Established Synthetic Pathways to Camphanic Acid

The synthesis of this compound typically originates from camphoric acid, a readily available natural product. The established methods involve halogenation followed by hydrolysis, with variations in the halogenating agent used.

Chlorination-Hydrolysis Routes from Camphoric Acid

A well-documented and widely used method for the preparation of this compound involves the chlorination of camphoric acid followed by hydrolysis. orgsyn.org This multi-step procedure begins with the treatment of (+)-(1R,3S)-camphoric acid with phosphorus pentachloride. This reaction yields an intermediate, (−)-(1R,3R)-3-chlorocamphoric anhydride (B1165640), with a reported yield of around 90%. orgsyn.org

Alternative Synthetic Approaches and Efficiency Assessments

While the chlorination route is prevalent, alternative methods utilizing other halogenating agents have also been explored. A notable alternative involves the use of bromine. For instance, a three-step procedure starting from (+)-camphoric acid proceeds via a (-)-bromocamphoric anhydride intermediate to yield (-)-camphanic acid. This method is presented as a convenient route for the preparation of camphanoyl chloride's precursor.

Another approach for the synthesis of this compound involves the reaction of camphene (B42988) with reagents like sulfuric acid or potassium dichromate. biosynth.com However, detailed efficiency assessments and direct comparisons of yields and purities between these different halogenation-hydrolysis routes and the camphene-based synthesis are not extensively detailed in the reviewed literature. The choice of synthetic route often depends on the availability of starting materials, desired scale, and specific laboratory conditions.

Derivatization Chemistry of this compound

The carboxylic acid functionality of this compound allows for a variety of chemical transformations, leading to the formation of important derivatives such as acyl halides, esters, and amides. These derivatives are instrumental in applications like chiral separations and the synthesis of complex molecules.

Synthesis of Camphanoyl Halides (e.g., Camphanoyl Chloride)

Camphanoyl chloride, the acid chloride derivative of this compound, is a key reagent for the derivatization of alcohols and amines. orgsyn.org It is typically synthesized by reacting this compound with a chlorinating agent, most commonly thionyl chloride. orgsyn.org The reaction is generally carried out by heating the mixture of this compound and thionyl chloride under reflux for several hours. orgsyn.org

The crude camphanoyl chloride obtained after the reaction can often be used directly for subsequent acylation reactions. orgsyn.org For applications requiring high purity, it can be further purified by recrystallization. orgsyn.org Both enantiomers of camphanoyl chloride can be conveniently prepared since both (+)- and (-)-camphoric acid are available from natural sources. orgsyn.org

Esterification Reactions and Derivative Stability in Chromatographic Conditions

This compound esters, often referred to as camphanoates, are widely used for the characterization and resolution of alcohols. orgsyn.org The formation of these esters is typically achieved by reacting the alcohol with camphanoyl chloride in the presence of a base, such as pyridine. orgsyn.org This method is efficient and generally results in high-melting, crystalline derivatives that are well-suited for separation by fractional crystallization or chromatography. orgsyn.org

However, the stability of this compound esters under certain chromatographic conditions can be a concern. Research has shown that esters of this compound can undergo transesterification, particularly during column chromatography on silica (B1680970) gel when using alcohol-containing eluents like methanol (B129727). researchgate.net Quantum chemical calculations have indicated that the ester bond in this compound derivatives requires less energy to break compared to esters of other chiral acids like (-)-borneol, making them more susceptible to such transformations. researchgate.net This instability should be considered when developing purification protocols for camphanate derivatives.

Table 1: Esterification of this compound

| Reactant | Reagent | Product | Key Considerations |

|---|---|---|---|

| This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄) | This compound Ester | Reversible reaction, often requires heating. scienceready.com.auchemguide.co.uk |

| Camphanoyl Chloride | Alcohol, Base (e.g., Pyridine) | This compound Ester | Efficient and widely used for derivatization. orgsyn.org |

| Reactant | Reagent | Product | Key Considerations |

|---|---|---|---|

| This compound | Alcohol, Acid Catalyst (e.g., H₂SO₄) | This compound Ester | Reversible reaction, often requires heating. scienceready.com.auchemguide.co.uk |

| Camphanoyl Chloride | Alcohol, Base (e.g., Pyridine) | This compound Ester | Efficient and widely used for derivatization. orgsyn.org |

Amidation Reactions and Stability Profiles

Amides of this compound are another important class of derivatives, formed by the reaction of camphanoyl chloride with primary or secondary amines. These reactions are typically carried out by adding the acyl chloride to a solution of the amine and a base. fishersci.co.uk

The stability of amides is generally greater than that of corresponding esters. While specific studies focusing solely on the stability profiles of a wide range of this compound amides under various conditions are not extensively detailed, the general principles of amide chemistry suggest they would be more robust towards hydrolysis and other nucleophilic attacks compared to this compound esters. The integrity of stereogenic centers in both the carboxylic acid and the amine is generally preserved during boric acid-catalyzed amidation reactions, indicating the mildness of certain amidation conditions. orgsyn.org However, as with any chemical transformation, the specific reaction conditions and the nature of the amine will influence the stability and yield of the resulting this compound amide.

Table 2: Amidation of this compound Derivatives

| Reactant | Reagent | Product | Key Considerations |

|---|---|---|---|

| Camphanoyl Chloride | Amine, Base | This compound Amide | Common method for amide synthesis. fishersci.co.uk |

| This compound | Amine, Coupling Agent (e.g., DCC, HATU) | This compound Amide | Direct amidation, various reagents available. organic-chemistry.org |

| Reactant | Reagent | Product | Key Considerations |

|---|---|---|---|

| Camphanoyl Chloride | Amine, Base | This compound Amide | Common method for amide synthesis. fishersci.co.uk |

| This compound | Amine, Coupling Agent (e.g., DCC, HATU) | This compound Amide | Direct amidation, various reagents available. organic-chemistry.org |

Reactivity Profiles and Mechanistic Investigations of this compound Derivatives

The chemical behavior of this compound and its derivatives is dictated by the functional groups present in its rigid bicyclic structure, primarily the carboxylic acid and the γ-lactone. These groups are the primary sites for chemical transformations, and their reactivity is central to the utility of this compound in various chemical applications.

Oxidation and Reduction Pathways

The oxidation and reduction of this compound derivatives target either the carbon skeleton or the inherent functional groups. While the bicyclic core is relatively robust, specific C–H bonds can be selectively oxidized under catalytic conditions.

Recent research has demonstrated the site- and stereoselective γ-lactonization of unactivated primary C–H bonds in (−)-camphanic acid. nih.gov This oxidation reaction targets one of the diastereotopic methyl groups of the gem-dimethyl unit. Using a chiral manganese catalyst, (R,R)-Mn(TIPSpdp), and aqueous hydrogen peroxide, this compound was converted to a new lactone product with high diastereoselectivity (>100:1) and a yield of 56%. nih.gov Interestingly, employing the enantiomeric catalyst, (S,S)-Mn(TIPSpdp), switched the selectivity to the other methyl group, showcasing catalyst-controlled functionalization. nih.gov The proposed mechanism involves the formation of a highly reactive Mn(IV)-oxyl intermediate that initiates the reaction via a 1,7-hydrogen atom transfer (HAT) from a primary γ-C–H bond of the substrate. nih.gov

The reduction pathways for this compound derivatives are characteristic of the reactivity of their lactone and carboxylic acid functionalities. The γ-lactone ring can undergo reduction with powerful reducing agents. For instance, strong nucleophilic hydrides such as lithium aluminum hydride (LiAlH₄) are capable of cleaving the ester bond of the lactone. This process typically results in the formation of a diol, where the carbonyl group is reduced to a primary alcohol and the ester oxygen is released as another alcohol upon protonation.

The carboxylic acid group is generally resistant to mild reducing agents but can be reduced under more forcing conditions, typically also with agents like LiAlH₄, to yield a primary alcohol.

Nucleophilic Acyl Substitution Mechanisms

Nucleophilic acyl substitution is a cornerstone of the chemistry of this compound derivatives, particularly involving its activated form, camphanoyl chloride. This reaction is fundamental to its use as a chiral derivatizing agent for alcohols and amines. orgsyn.orgnih.gov

The mechanism proceeds via a characteristic two-step addition-elimination pathway. masterorganicchemistry.comlibretexts.org The carbonyl carbon of the acyl group (e.g., in camphanoyl chloride) is electrophilic and is the site of attack by a nucleophile, such as an alcohol.

Mechanism Steps:

Nucleophilic Addition: The nucleophile (e.g., an alcohol) attacks the electrophilic carbonyl carbon of the camphanoyl derivative. This breaks the C=O π-bond and forms a tetrahedral intermediate where the carbonyl oxygen bears a negative charge. masterorganicchemistry.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen collapses back to reform the C=O double bond, and in doing so, expels the most stable leaving group. masterorganicchemistry.com In the case of camphanoyl chloride, the chloride ion is an excellent leaving group, making the reaction highly favorable. youtube.com

This reaction is frequently carried out in the presence of a weak, non-nucleophilic base like pyridine. orgsyn.org The base serves two purposes: it neutralizes the acidic HCl byproduct, driving the reaction equilibrium forward, and it can also act as a catalyst by forming a highly reactive acylpyridinium ion intermediate.

Transesterification and Decomposition Pathways

Esters derived from this compound can undergo transesterification, which is the exchange of the alcohol portion of the ester. researchgate.netmasterorganicchemistry.com This reaction can be catalyzed by either acid or base. wikipedia.orglibretexts.org

Research has shown that this compound esters are susceptible to transesterification during purification by column chromatography on silica gel when an alcohol like methanol is used in the eluent mixture. researchgate.net The slightly acidic nature of the silica gel surface is sufficient to catalyze the reaction, leading to the formation of the corresponding methyl esters as a side product. researchgate.net

The acid-catalyzed transesterification mechanism typically follows the AAC2 pathway (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular). researchgate.net

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the new alcohol (e.g., methanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comwikipedia.org

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original alkoxy group of the ester.

Elimination: The original alcohol is eliminated as a neutral molecule, and the C=O bond is reformed.

Deprotonation: The protonated carbonyl of the new ester is deprotonated to regenerate the acid catalyst and yield the final transesterified product.

Regarding decomposition, the stability of the ester bond in this compound derivatives has been investigated through quantum chemical calculations. These studies revealed that the energy required for the destruction of the ester bond in this compound esters is lower than that required for esters of (−)-borneol, indicating that camphanic esters are comparatively less stable. researchgate.net

| Compound Type | Relative Energy for Ester Bond Destruction | Implication |

|---|---|---|

| (-)-Camphanic Acid Esters | Lower | More susceptible to decomposition and transesterification |

| (-)-Borneol Esters | Higher | More stable under chromatographic conditions |

Camphanic Acid in Asymmetric Synthesis and Chiral Resolution Methodologies

Chiral Auxiliary Applications in Stereoselective Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Camphanic acid serves this role by forming diastereomeric intermediates, which possess distinct physical and chemical properties, allowing for their separation and subsequent liberation of the desired enantiomer.

Diastereoselective Synthesis Strategies utilizing this compound

This compound and its chloride are widely utilized in diastereoselective synthesis strategies. They facilitate the generation of enantiomerically pure compounds by converting racemic mixtures into diastereomeric esters or amides nih.govlipidmaps.org. These diastereomers can then be separated due to their differing properties, and the chiral auxiliary can be cleaved to yield the pure enantiomer wikipedia.orgfishersci.com.

For instance, this compound chloride has been employed to synthesize diastereomers of various alcohols, which were subsequently separated by column chromatography and hydrolyzed to recover individual enantiomers wikipedia.orgmims.com. This derivatization not only enables separation but can also improve the chromatographic properties and detectability of the solutes wikipedia.org. In a notable application, (1S)-(-)-camphanic acid was used to resolve diastereomeric esters of flavanones, achieving high enantiomeric purity (greater than 98% diastereomeric excess) through reversed-phase HPLC lipidmaps.orgcenmed.com. This method involved forming tri-(1S)-(-)-camphanic acid esters of flavanones such as naringenin, 8-prenylnaringenin, and 6-prenylnaringenin (B1664697) cenmed.com.

Furthermore, camphoric acid, a related compound, has been explored in the synthesis of novel camphor-derived bifunctional thiourea (B124793) organocatalysts, which demonstrated efficiency in asymmetric Michael addition reactions, achieving high yields and diastereoselectivities (up to 93:7 d.r.) sigmaaldrich.comsigmaaldrich.com.

Induction of Asymmetry in Complex Organic Reactions

The ability of this compound and related structures to induce asymmetry is critical in complex organic reactions. They can direct the stereochemical course of a reaction, leading to the preferential formation of one stereoisomer over others. For example, chiral bicyclic carboxylic acids derived from camphoric acid have been designed as chiral auxiliaries for asymmetric synthesis with chiral N-acyliminium ions, where precomplexation plays a role in asymmetric induction fishersci.ca.

In the context of γ-lactonization of unactivated primary C-H bonds in carboxylic acid substrates, a chiral manganese catalyst, in combination with compounds like this compound, has shown unprecedented levels of diastereoselectivity. By manipulating the absolute chirality of the catalyst, selective γ-lactonization at methyl groups in gem-dimethyl structural units of rigid cyclic and bicyclic carboxylic acids can be achieved nih.gov. This control has been successfully applied in the late-stage lactonization of natural products, including this compound itself nih.gov. The chiral induction effect of camphoric acid has also been observed in the crystallization of metal-organic frameworks (MOFs), influencing the chiral sense of the final material ucdavis.edu.

Diastereomeric Resolution Techniques

The resolution of racemic mixtures into their constituent enantiomers is a fundamental challenge in chemistry due to their identical physical properties. Diastereomeric resolution techniques overcome this by temporarily converting enantiomers into diastereomers, which possess different physical properties, enabling their separation.

Fractional Crystallization of Diastereomeric Salts and Esters

Fractional crystallization is a classical and industrially significant method for the separation of enantiomers, accounting for approximately 65% of chiral product manufacturing uni.lu. This technique relies on the formation of diastereomeric salts or esters by reacting a racemic mixture with an enantiomerically pure resolving agent, such as this compound. Since diastereomers have different physical properties, including solubility, melting point, and boiling point, the less soluble diastereomer can be selectively crystallized from a solution uni.lueasychem.org.

For instance, (-)-camphanic acid has been successfully used to separate the enantiomers of methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoro-2-pyridinyl)-6-methyl-1,4-dihydro-5-pyrimidinecarboxylate. In this process, the (-)-camphanic salt of the (R)-enantiomer was found to be less soluble than that of the (L)-enantiomer in various solvents, allowing for their separation by crystallization sigmaaldrich.com. Once separated, the pure enantiomers can be regenerated by treating the diastereomeric salt with a suitable base easychem.orgsigmaaldrich.com.

Chromatographic Separation of Diastereomers

Chromatographic methods offer another powerful approach for separating diastereomers formed through derivatization with chiral auxiliaries like this compound. The derivatization step is crucial as it transforms enantiomers into diastereomers, which can then be separated on conventional achiral stationary phases wikipedia.org. This approach often provides advantages such as improved chromatographic properties and enhanced detectability of the analytes using various detectors wikipedia.org.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analytical and preparative separation of diastereomers formed using this compound chloride as a chiral derivatization reagent (CDR) wikipedia.orgmims.com. This compound chloride is recognized as a powerful CDR due to its ability to form stable derivatives with hydroxyl functional groups, thereby enhancing the separation of racemic mixtures nih.gov.

A notable application is the enantioseparation of (R,S)-mexiletine using (1S)-(-)-camphanic chloride as a CDR in reversed-phase HPLC mims.comnih.gov. Studies have shown that camphanic chloride yielded higher separation factors (α) and resolution (RS) values for the diastereomers compared to other CDRs, such as (S)-(-)-(N)-trifluoroacetyl prolyl chloride ((S)-TFPC) mims.com.

Table 1: HPLC Enantioseparation Data for (R,S)-Mexiletine Diastereomers mims.com

| Chiral Derivatizing Reagent (CDR) | Retention Factor (k₁) | Separation Factor (α) | Resolution (RS) |

| (1S)-(-)-Camphanic Chloride | - | Higher | Higher (>2) |

| (S)-(-)-(N)-trifluoroacetyl prolyl chloride ((S)-TFPC) | - | Lower | Lower |

The derivatization with this compound chloride also improves the detectability of compounds, for example, by enabling UV detection at 210 nm for mexiletine (B70256) diastereomers mims.com. The method developed for mexiletine demonstrated a limit of detection (LOD) of 80 ng mL⁻¹ for the camphanic chloride-derived diastereomers mims.com. This highlights the utility of this compound chloride in analytical and small-scale preparative enantioseparation, where the native enantiomer can be recovered after hydrolysis of the separated diastereomer mims.com.

Spectroscopic and Crystallographic Investigations in Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy plays a pivotal role in stereochemical assignments, with camphanic acid derivatives often employed as chiral derivatizing agents to induce distinct spectroscopic signals for enantiomers.

Camphanoyl chloride, a reactive derivative of this compound, is frequently utilized as a chiral auxiliary for assigning the absolute configuration of various compounds, including chiral alcohols and aryl-glycerol fragments nih.govsemanticscholar.org. The method involves the formation of diastereomeric esters between the analyte and camphanoyl chloride, which then exhibit different chemical shifts in their proton NMR (¹H NMR) spectra due to their diastereomeric relationship nih.gov.

A key aspect of this method is the analysis of chemical shift differences (Δδ) of diastereotopic protons. For instance, in studies involving aryl-glycerol camphanoyl derivatives, distinct Δδ values for the methylene (B1212753) protons (H3a-H3b) were observed depending on the absolute configuration of the parent aryl-glycerol semanticscholar.orgrsc.org. These differences are influenced by the rigid bicyclic structure of the camphanoyl moiety, which restricts conformational flexibility and enhances the anisotropic effects on the nearby protons nih.govsemanticscholar.org.

The empirical rules derived from these Δδ values, particularly when using specific deuterated solvents like DMSO-d6, allow for the assignment of absolute configurations. For example, in threo enantiomers of aryl-glycerol derivatives, a 1R,2R configuration correlated with a Δδ value less than 0.15 ppm, while a 1S,2S configuration corresponded to a Δδ value greater than 0.20 ppm semanticscholar.orgrsc.org. Similarly, for erythro enantiomers, a 1R,2S configuration showed a Δδ greater than 0.09 ppm, and a 1S,2R configuration exhibited a Δδ less than 0.05 ppm semanticscholar.orgrsc.org. Quantum chemical calculations, such as GIAO NMR, have been successfully employed to validate these experimental findings nih.govrsc.org.

Table 1: Correlation of Δδ(H3a-H3b) in Camphanoyl Aryl-Glycerol Derivatives with Absolute Configuration (in DMSO-d6)

| Aryl-Glycerol Configuration | Δδ(H3a-H3b) (ppm) |

| (1R,2R) (threo) | < 0.15 |

| (1S,2S) (threo) | > 0.20 |

| (1R,2S) (erythro) | > 0.09 |

| (1S,2R) (erythro) | < 0.05 |

Note: This rule is not valid in CDCl₃ semanticscholar.orgrsc.org.

Furthermore, the enantiomeric purity and absolute configuration of α-deuteriated primary alcohols can be determined by ²H NMR spectroscopy of their this compound esters, often in the presence of lanthanide shift reagents like Eu(dpm)₃ researchgate.net.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for identifying diastereotopic protons. HSQC spectra can reveal instances where two proton chemical environments correlate to the same carbon atom, which is a clear indication of diastereotopic protons youtube.com. This capability is especially useful in complex molecules where the ¹H NMR spectrum might be crowded youtube.com.

Vibrational Circular Dichroism (VCD) Spectroscopy Studies

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is a highly sensitive technique for probing molecular conformation and absolute configuration in solution spectroscopyasia.comin2p3.fr.

Studies on (-)-(1S,3R)-camphanic acid using VCD spectroscopy have provided detailed insights into its conformational preferences in solution nih.govresearchgate.net. Measurements in deuterated chloroform (B151607) solutions at varying concentrations (e.g., 0.005, 0.045, and 0.200 M) revealed concentration-dependent conformational behavior nih.gov.

Experimental VCD spectra are typically compared with theoretical spectra calculated using Density Functional Theory (DFT), employing functionals like B3PW91 and basis sets such as cc-pVTZ nih.govresearchgate.net. These comparisons indicate that in dilute solutions, a conformer featuring an intramolecular hydrogen bond between the hydroxyl and lactone groups is the most stable and predominant species, accounting for approximately 70% of the monomer conformers at room temperature nih.gov. As the concentration increases, the formation of dimers stabilized by intermolecular hydrogen bonding between the carboxyl groups of two this compound molecules becomes significant nih.gov.

Table 2: Conformational Distribution of (-)-Camphanic Acid in Solution

| Concentration Range | Dominant Species | Key Interaction | Relative Population (Dilute) |

| Dilute Solution | Monomer | Intramolecular H-bond | ~70% (lowest energy conformer) nih.gov |

| Concentrated Solution | Dimer | Intermolecular H-bond | Stabilized nih.gov |

The VCD spectra of monomers and dimers can differ substantially, sometimes even exhibiting changes in the sign of the VCD signal acs.org. Such differences highlight VCD's sensitivity to aggregation states and molecular interactions within the solvent in2p3.fr. While self-aggregation of carboxylic acids can complicate VCD analysis, strategies like the addition of specific hydrogen-bonding agents (e.g., 7-azaindole) can disrupt these aggregates, simplifying the computational analysis of VCD spectra rsc.org.

VCD spectroscopy is a robust method for the straightforward determination of the absolute configuration of small and medium-sized chiral molecules in their solution state spectroscopyasia.comin2p3.frresearchgate.net. Unlike X-ray crystallography, which requires crystalline samples, VCD provides stereochemical information directly from solution, often yielding valuable insights into solution-state conformations that are otherwise difficult to obtain spectroscopyasia.comresearchgate.net.

The process involves comparing the experimental VCD spectrum of a chiral compound with theoretically predicted VCD spectra for its possible enantiomers spectroscopyasia.comnih.govresearchgate.net. A strong agreement between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration nih.gov. Despite VCD signals being several orders of magnitude weaker than classical absorbance signals, advancements in instrumentation and computational methods have made VCD a reliable and increasingly utilized tool in stereochemical analysis spectroscopyasia.comresearchgate.net.

X-ray Crystallographic Studies of this compound Derivatives

X-ray crystallography is considered the definitive method for determining the absolute configuration of chiral molecules, provided that suitable single crystals can be obtained spectroscopyasia.comkaimosi.comchemsrc.com. This compound derivatives are frequently synthesized to facilitate such studies, especially when the parent compound is difficult to crystallize.

The rigid and bulky bicyclic structure of the camphanoyl moiety often aids in the crystallization of derivatives, making them amenable to X-ray diffraction analysis . For example, camphanoyl chloride has been utilized to form crystalline derivatives of various compounds, allowing for the unambiguous assignment of their stereochemistry kaimosi.comchemsrc.comsigmaaldrich.com. Notable applications include the determination of absolute configurations for diastereomers of (S)-camphanoyl 3-hydroxy-5-oxohexanoic acid derivatives chemsrc.comsigmaaldrich.com and 2,2-dimethyl-1,3-diphenyl-1,3-propanediols kaimosi.com. These crystallographic investigations are crucial for validating synthetic pathways and resolving any ambiguities that may arise from other stereochemical assignment methods .

Facilitation of Crystallization by Camphanoyl Moieties

The bulky, rigid camphor-derived moiety of this compound (the camphanoyl moiety) is known to introduce conformational rigidity when incorporated into other molecules, thereby facilitating their crystallization. This property is crucial for X-ray crystallography, which requires well-ordered single crystals for structural analysis. For instance, cyclopropane (B1198618) derivatives esterified with this compound have been shown to crystallize effectively, enabling the unambiguous assignment of stereochemistry through X-ray diffraction. This approach is vital for validating synthetic pathways in the synthesis of complex molecules.

The formation of diastereomeric esters with racemic mixtures using this compound is a common strategy for achieving enantiomeric purity. tcichemicals.com These diastereomers often exhibit different physical properties, including solubility and crystallization behavior, which allows for their separation through techniques like fractional crystallization. orgsyn.orgtcichemicals.com Once separated, the crystalline diastereomers can be subjected to X-ray analysis.

Recent studies have explored the in-situ chiral ligand transformation of (S)-camphanic acid under hydrothermal conditions to form new enantiopure dicarboxylates, which then construct homochiral metal-organic frameworks (MOFs). csulb.edusci-hub.se This demonstrates the inherent ability of this compound to promote ordered structures.

Confirmation of Absolute Configuration in Complex Molecular Structures

This compound is a powerful tool for confirming the absolute configuration of chiral compounds, especially when combined with X-ray crystallography. The known absolute configuration of the camphanate moiety serves as an internal reference, allowing for the deduction of the stereochemistry of the unknown chiral center in the derivative. acs.orgresearchgate.net

For example, the absolute configuration of optically active α-nitronyl nitroxides was assigned by correlating with the X-ray crystal structure of their (−)-(1S,4R)-camphanic acid ester derivative. acs.org Similarly, the absolute configuration of (+)-ethanol-1-d was determined to be R through single-crystal neutron diffraction analysis of its (−)-camphanate ester. acs.org The absolute configuration of the (−)-camphanate group itself was established as (1S,4R) via X-ray anomalous dispersion studies. acs.org

The use of this compound as a chiral derivatizing reagent is also extended to spectroscopic methods like NMR. This compound esters of primary alcohols have been used to differentiate signals of diastereotopic α-hydrogen atoms in 1H NMR spectra and to determine the optical purity of α-deutero primary alcohols. orgsyn.org The formation of diastereomeric products with distinct NMR signals allows for the determination of enantiomeric excess (ee) and absolute configuration. researchgate.netwiley-vch.de

A notable application involves the resolution of helicenes. For instance, the resolution of hydroxy substituted dithia-aza nih.govhelicenes achieved better diastereomeric separation when esters were prepared with (1S)-(−)-camphanic acid. mdpi.com The absolute configuration of these helicene derivatives was subsequently established by comparing experimental electronic circular dichroism (ECD) spectra with calculated spectra. mdpi.comresearchgate.net

The effectiveness of camphanoyl moieties in stereochemical elucidation is summarized in the table below, highlighting their role in facilitating crystallization and confirming absolute configuration.

Table 1: Role of Camphanoyl Moieties in Stereochemical Elucidation

| Application Area | Mechanism | Key Outcome | Relevant Techniques |

| Facilitation of Crystallization | Introduction of conformational rigidity and formation of stable diastereomeric derivatives. orgsyn.org | Improved crystal quality for X-ray diffraction. | X-ray Crystallography |

| Confirmation of Absolute Configuration | Known chirality of camphanate acts as an internal reference. acs.orgresearchgate.net | Unambiguous assignment of stereochemistry. acs.orgacs.orgresearchgate.net | X-ray Crystallography acs.orgacs.orgresearchgate.net, Neutron Diffraction acs.org, NMR Spectroscopy orgsyn.orgwiley-vch.de, Electronic Circular Dichroism (ECD) mdpi.comresearchgate.net |

Computational Chemistry and Theoretical Studies of Camphanic Acid

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are extensively employed to investigate the electronic structure and energetic properties of camphanic acid and its derivatives. These calculations provide a detailed atomic-level understanding of its behavior in various chemical processes.

Conformational Analysis and Energy Landscapes

Conformational analysis involves the exploration of energetically favorable spatial arrangements (conformations) of a molecule, and quantum chemical methods are instrumental in computing their conformational energies. iupac.org For this compound, such analyses help in identifying the most stable molecular geometries and understanding the energy barriers between different conformers. The optimization of molecular structures and the examination of their geometry and electronic structure are fundamental steps in these studies. dntb.gov.ua

Prediction of Bond Dissociation Energies and Stability of Derivatives

Quantum chemical calculations, particularly DFT, are valuable tools for predicting bond dissociation energies (BDEs) and assessing the stability of this compound and its derivatives. iphy.ac.cnrsc.orgnih.govresearchgate.netchemrxiv.org BDEs, defined as the enthalpy change for the homolytic cleavage of a specific bond, are crucial for understanding chemical reactivity and selectivity. nih.govresearchgate.net

Studies have shown that this compound esters exhibit lower stability compared to borneol esters. Quantum chemical calculations reveal that the ester bond cleavage in this compound esters requires approximately 15 kcal/mol less energy than in borneol esters, a finding that can inform solvent choices in synthetic procedures. researchgate.net The Internal Bond Strength Index (IBSI) has been utilized to quantify this difference in C–O bond strength, indicating a higher IBSI for borneol esters compared to this compound esters. researchgate.net

Furthermore, DFT calculations have been applied to predict the activation energies for epimerization reactions involving this compound derivatives. For instance, the calculated activation energy for the epimerization of isoborneol-camphanic ester to borneol-camphanic ester was found to be 69.8504 kcal/mol using the DFT method (B3LYP functional and 6-31g(d) basis sets). This is significantly lower than the activation energy for the epimerization of corresponding MTPA derivatives (125.6374 kcal/mol), indicating a much higher propensity for epimerization in this compound derivatives under similar conditions. sci-hub.se

Table 1: Predicted Activation Energies for Epimerization

| Derivative Type | Activation Energy (kcal/mol) |

| Isoborneol-Camphanic Ester | 69.8504 sci-hub.se |

| Isoborneol-MTPA Ester | 125.6374 sci-hub.se |

C-H bond dissociation energies for this compound in the presence of Mn(pdp) have also been investigated computationally. uniroma1.it

Mechanistic Insights into Reaction Pathways and Epimerization

Quantum chemical calculations provide detailed mechanistic insights into reaction pathways by identifying transition states and understanding the energetics of chemical reactions. solubilityofthings.compitt.edursc.org This is crucial for optimizing and developing new synthetic methodologies. rsc.org

A notable example involves the epimerization of isoborneol-camphanic ester to borneol-camphanic ester. This partial epimerization was observed experimentally, and DFT calculations of activation energies were in good agreement with the results obtained from gas chromatography (GC) analysis. sci-hub.seresearchgate.netresearchgate.net This phenomenon was specific to this compound derivatives and not observed with MTPA esters under the same conditions, highlighting the unique mechanistic role of the this compound moiety. sci-hub.seresearchgate.net

DFT analysis has also provided insights into the mechanism of γ-lactonization of this compound, indicating a rebound-type mechanism initiated by intramolecular 1,7-hydrogen atom transfer (HAT) from a primary γ-C–H bond of the substrate to a reactive Mn(IV)-oxyl intermediate. This process leads to a carbon radical that rapidly lactonizes through carboxylate transfer. acs.org Furthermore, DFT-level computational analysis has provided theoretical insights into the regioselectivity of bromination of camphor (B46023) derivatives, including bromo camphoric acid derivatives, and has been used to study the phosphine (B1218219) ligand dissociation energy and ethylene (B1197577) metathesis energy profile in related Grubbs-type catalysts. core.ac.uk

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions and dynamic behavior of molecules, particularly in complex systems involving chiral recognition and separation.

Theoretical Studies of Chiral Recognition Mechanisms

This compound and its derivatives are widely utilized as chiral auxiliaries and ligands due to their rigid bicyclic structure and inherent chirality, which facilitate the differentiation of enantiomers. mdpi.com Theoretical studies, including molecular modeling, are employed to understand the mechanisms of chiral recognition. mdpi.com

In the context of metal-organic frameworks (MOFs), camphoric acid (a related compound from which this compound can be derived) has been instrumental in synthesizing homochiral MOFs, significantly contributing to the understanding of chiral phenomena in the solid state. sci-hub.se These MOFs often feature open chiral channels and multiple recognition sites, enabling efficient chiral recognition. researchgate.net

A helicene-based supramolecular chirogenic system incorporating a (1S)-camphanate chiral handle has been investigated for its ability to act as a specific chiral recognition host. Theoretical calculations, in combination with circular dichroism spectroscopy, confirmed the induced helicity in the host upon hydrogen-bonding interactions with enantiopure guests, demonstrating an excellent enantioselective factor. acs.org Chiral recognition mechanisms typically involve the formation of transient diastereomeric complexes through multiple non-covalent interactions, leading to different equilibrium constants and thus enabling analytical differentiation. mdpi.com

Prediction of Enantiodifferentiation in Separation Systems

Molecular modeling and dynamics simulations are also applied to predict enantiodifferentiation in various separation systems. This compound chloride is recognized as a powerful chiral derivatization reagent for stereoisomeric separation, particularly in drug metabolism and pharmacokinetic (DMPK) applications. researchgate.netnih.gov The introduction of additional chirogenic centers via derivatization with this compound chloride enhances stereoisomeric separation on both traditional and chiral stationary phases. nih.gov

For example, this compound derivatives have been successfully used to separate borneol isomers by gas chromatography. sci-hub.se Grid-based Monte Carlo (MC) docking simulations have included this compound as a chiral guest to predict chiral recognition by cyclodextrins, which are frequently used in chiral separation. These simulations highlight the challenge of enantio-selective prediction due to the subtle differences in binding free energies between enantiomers. koreascience.kr Theoretical mathematical models have also been developed to explain and predict enantioseparation in systems involving chiral selectors, such as cyclodextrins, providing feasible practical approaches for chiral method development. mdpi.com The ability of this compound to form diastereomers that can be chromatographically resolved is a key aspect of its utility in chiral separations. chemistrydocs.compurdue.edu

Table 2: Role of this compound in Chiral Separation

| Application | Mechanism | Outcome |

| Chiral Derivatization Reagent | Forms diastereomeric esters, introducing additional chirogenic centers. researchgate.netnih.gov | Enhances stereoisomeric separation on various chromatographic phases. nih.gov |

| Chiral Auxiliary in Synthesis | Facilitates production of enantiomerically pure compounds. | Enables high yields in separation of diastereomers. |

| Molecular Recognition Studies | Forms transient diastereomeric complexes with different binding affinities. mdpi.comacs.org | Allows for theoretical prediction of enantioselective interactions. acs.orgkoreascience.kr |

Advanced Applications and Emerging Research Directions

Role in Supramolecular Chemistry and Crystal Engineering

The well-defined stereochemistry and functional groups of camphoric acid, the precursor to camphanic acid, make it an excellent candidate for constructing ordered molecular assemblies. wikipedia.orgorgsyn.org This has led to its extensive use in crystal engineering, the practice of designing and synthesizing solid-state structures with desired properties.

Camphoric acid is a highly effective building block for creating hydrogen-bonded organic frameworks (HOFs) and metal-organic frameworks (MOFs). rsc.org Its two carboxylic acid groups can form strong, directional hydrogen bonds, leading to predictable supramolecular structures. nih.gov In the context of MOFs, D-camphoric acid, noted for its resistance to racemization, is a frequently studied ligand for synthesizing homochiral porous materials. csulb.edu These materials are crucial for applications in chiral recognition and separation. nih.gov

Researchers have successfully used different stereoisomers of camphoric acid, including its cis (d- and l-camphoric acid) and trans (l- or d-isocamphoric acid) forms, to create diverse framework topologies. csulb.edu For instance, the crystallization of monomeric In(COO)₄ with four different stereoisomers of camphoric acid resulted in the same quartz-type structure, demonstrating a principle of chirality switching without altering the fundamental framework. csulb.edu Similarly, cadmium-based coordination polymers have been generated using d-camphoric acid and flexible triazole-containing ligands, resulting in structures ranging from 2D honeycomb motifs to 3D supramolecular frameworks with potential for luminescent and nonlinear optical properties. acs.org

Table 1: Examples of Frameworks Derived from Camphoric Acid

Co-crystallization is a powerful technique used to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility and stability, without altering their chemical structure. nih.govnih.gov Camphoric acid, being non-toxic and readily available from natural camphor (B46023), is an attractive co-former for pharmaceutical preparations. iucr.org The formation of co-crystals can enhance dissolution rates, improve mechanical properties for tableting, and increase the stability of APIs. nih.govrsc.org

Studies have explored the co-crystallization of camphoric acid with various APIs. For example, co-crystals of the active ingredient 1,4-bis(4-pyridyl)-2,3-diaza-1,3-butadiene with camphoric acid have been synthesized and characterized, highlighting the potential of using camphoric acid in pharmaceutical crystal engineering. iucr.org While specific studies focusing on co-crystallization with neuroprotective agents are a niche area, the principles demonstrated with other APIs are broadly applicable. The ability to form stable, hydrogen-bonded structures makes camphoric acid a promising candidate for developing improved solid forms of various therapeutic agents, including those targeting neurological disorders.

Novel Derivatization Reagents and Scaffolds for Research

The rigid structure of this compound and its derivatives makes them invaluable tools in asymmetric synthesis and analysis. (-)-Camphanic acid chloride, in particular, is a widely used chiral derivatizing agent. nbinno.com

Researchers are actively developing modified derivatives of camphanic and related acids to introduce new functionalities or enhance existing properties. nih.govmdpi.comresearchgate.net For instance, a three-stage method has been proposed for the synthesis of esters of (–)-camphanic acid containing a saturated nitrogen-containing heterocycle. researchgate.net Although these esters showed some instability during purification, this line of research opens pathways to new compounds with potentially novel biological activities. researchgate.net Such modifications aim to create derivatives with improved stability, solubility, or specific binding capabilities for various applications.

Another study focused on synthesizing camphoric acid-based acylhydrazone compounds. researchgate.net By condensing N-amino camphorimide with substituted benzaldehydes, a series of novel compounds were created, some of which exhibited excellent antifungal activity against Physalospora piricola. researchgate.net This demonstrates how the camphoric/camphanic scaffold can be modified to produce potent bioactive molecules.

The this compound scaffold is instrumental in the synthesis of complex, enantiomerically pure molecules. (-)-Camphanic acid chloride is frequently used to resolve racemic mixtures of alcohols and amines. nbinno.com It reacts with a racemate to form diastereomeric esters or amides, which, unlike the original enantiomers, have different physical properties and can be separated by techniques like chromatography or crystallization. orgsyn.orgnbinno.com

This strategy was employed in the synthesis of a conformationally stable atropisomeric biphenyl scaffold. mdpi.com Racemic 2-(2-bromophenyl)-1,1,1-trifluoropropan-2-ol was reacted with (1S)-camphanic chloride to form diastereomers that could be separated. Subsequent removal of the camphanic auxiliary yielded the enantiopure atropisomers, which were then used as organocatalysts in asymmetric reactions. mdpi.com This highlights the crucial role of the camphanic scaffold as a transient chiral auxiliary that enables the construction of complex and stereochemically defined larger molecules.

Research on Compounds Incorporating the this compound Scaffold

The inherent biological relevance and favorable chiral structure of the this compound scaffold have prompted its incorporation into a variety of compounds designed for therapeutic and other applications. The rigid bicyclic framework can confer a desirable conformation to a molecule, potentially enhancing its interaction with biological targets.

For example, the this compound skeleton is found within various ester derivatives. researchgate.netnih.gov Research into esters of (–)-camphanic acid and (+)-ketopinic acid has been conducted to evaluate their properties and potential antiviral activity against the H1N1 influenza virus. researchgate.net Furthermore, the synthesis of quaternary ammonium compounds (QACs) conjugated with camphoric acid has been explored. mdpi.com QACs are known for their anti-infective properties, and incorporating the camphoric acid moiety could lead to novel antimicrobial agents with unique structural and activity profiles. mdpi.com These studies underscore the value of the camphanic scaffold as a core structural motif in the design of new functional and biologically active molecules.

Table of Mentioned Compounds

Synthetic Strategies for Polypropionate and Glycomimetic Fragments

The asymmetric synthesis of polypropionate and glycomimetic fragments, crucial components of many biologically active natural products, often relies on the use of chiral auxiliaries to control stereochemistry. Among these, this compound has emerged as a versatile and efficient chiral auxiliary in diastereoselective synthetic strategies. Research has demonstrated its utility in methodologies that allow for the construction of complex chiral molecules with a high degree of stereocontrol.

Another significant strategy employing chiral auxiliaries, including derivatives related to the principles of using rigid chiral structures like this compound, is a reaction cascade initiated by a hetero-Diels-Alder reaction. chimia.chchimia.ch This powerful one-pot, four-component synthesis utilizes the addition of sulfur dioxide to 1-(1-phenylethoxy)-1,3-dienes. This process facilitates the creation of polyfunctionalized molecules with up to three stereogenic centers.

This reaction cascade is particularly effective for producing polyketide and polypropionate fragments. chimia.chchimia.ch The resulting fragments, containing up to three contiguous stereogenic centers, are readily available for use as nucleophilic partners in subsequent diastereoselective cross-aldol reactions. This streamlined approach avoids the need for extensive deprotection and activation steps, providing rapid access to complex polypropionate structures found in antibiotics such as Baconipyrones, Ryfamycin S, and Apoptolidines. chimia.chchimia.ch The stereochemical outcome of these reactions is directed by the chiral auxiliary, which, in conceptually similar strategies, can be this compound.

The research in this area highlights the importance of chiral auxiliaries in enabling the efficient and stereocontrolled synthesis of complex organic molecules. The use of this compound and related chiral auxiliaries in these advanced synthetic strategies provides a powerful tool for accessing a diverse range of polypropionate and glycomimetic fragments for biological and pharmaceutical research.

Challenges and Future Prospects in Camphanic Acid Research

Optimization of Synthetic Routes for Enhanced Yield and Stereocontrol

Despite these successes, challenges persist in developing highly efficient synthetic routes with stringent stereocontrol and high yields, particularly for complex structures like 1,3-oxathiolane (B1218472) nucleosides, where camphanic acid chloride has been utilized as a chiral resolving agent. beilstein-journals.orgbeilstein-journals.org Achieving optimal reaction conditions is paramount for maximizing yields while maintaining excellent enantioselectivity. whiterose.ac.uk Future research aims to refine existing synthetic pathways and explore novel catalytic systems to enhance both the chemical yield and the stereochemical purity of this compound and its derivatives.

Addressing Derivative Stability Issues in Analytical and Synthetic Processes

The stability of this compound derivatives presents a notable challenge in both analytical characterization and synthetic manipulations. While this compound is effectively used for the separation of racemates, the stability of its esters can be a limiting factor in certain applications. cenmed.com For example, some this compound esters have been observed to exhibit lower stability under chromatographic conditions. This inherent instability can necessitate careful handling and specific analytical conditions to prevent degradation and ensure accurate results.

However, the ability of this compound chloride to form derivatives with improved physicochemical properties is leveraged to overcome stability issues in other compounds. Chemical derivatization using this compound chloride can enhance properties like ionization efficiency and chromatographic performance, addressing problems such as poor chromatographic retention, peak shape, and carryover, as well as general compound instability. researchgate.net This derivatization strategy is particularly valuable in bioanalysis, where it ensures that analytes remain stable and amenable to detection. Ongoing research focuses on designing more robust this compound derivatives or developing analytical protocols that mitigate these stability concerns, thereby expanding their utility in diverse chemical and biological studies.

Development of Green Chemistry Approaches in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is an important future direction, aiming to reduce environmental impact and enhance sustainability. One promising aspect is the origin of camphoric acid, a precursor to this compound, which is an inexpensive and biorenewable diacid derived from (+)-camphor. rsc.orgresearchgate.net Camphor (B46023) itself can be obtained through the oxidation of renewable camphor, highlighting a potential pathway for bio-based synthesis of this compound. researchgate.net

Current efforts in green chemistry for related synthetic processes include strategies like solvent recycling, where high recovery rates (e.g., over 90% for toluene) can be achieved, significantly reducing waste. psu.edu The recycling and reuse of chiral resolving agents, such as (S)-camphanic acid, in subsequent batches have also been demonstrated on a laboratory scale, further minimizing resource consumption. psu.edu Additionally, improvements in work-up procedures, such as aqueous quenching and extraction, can eliminate solid waste streams. psu.edu Future research will likely focus on developing entirely new synthetic routes that prioritize atom economy, utilize less hazardous solvents, and incorporate renewable feedstocks and catalysts to achieve a more environmentally benign production of this compound.

Integration with Advanced Analytical Techniques for Enhanced Resolution and Characterization

The effective utilization of this compound as a chiral auxiliary and resolving agent heavily relies on its integration with advanced analytical techniques for enhanced resolution and comprehensive characterization. This compound chloride is recognized as an efficient chiral derivatization reagent for the determination of stereoisomers, improving the separation of racemic mixtures in various biological matrices. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, has been successfully employed to resolve diastereomeric flavonoid (1S)-(-)-camphanic acid esters. osu.edu The use of this compound chloride in HPLC enhances the enantioseparation of various compounds, leading to significant resolution values. researchgate.net Mass Spectrometry (MS) is another critical technique, allowing for rapid identification and quantification of chiral compounds when stable camphanic derivatives are formed. researchgate.net Supercritical Fluid Chromatography (SFC) also benefits from this compound chloride, as it enhances separation efficiency for chiral compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H) NMR and nuclear Overhauser effect (NOE) NMR, is indispensable for purity control, confirming complete chlorination in synthetic steps, and determining enantiomeric excess. beilstein-journals.orgwhiterose.ac.uk Gas Chromatography (GC) methods have been developed to differentiate nicotine (B1678760) isomers by converting nornicotine (B190312) into its amide derivative with (-)-camphanic chiral acid, followed by separation of the resulting diastereomers on a capillary GC. nih.gov Furthermore, techniques such as Circular Dichroism (CD) spectrometry are used to establish the absolute configurations of isolated diastereomers, providing crucial structural information. osu.edu The continuous integration of this compound chemistry with these sophisticated analytical platforms promises to unlock new possibilities for the precise characterization and separation of complex chiral molecules.

Q & A

Q. What are the established synthetic routes for camphanic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via esterification or oxidation of camphor derivatives. A common method involves reacting camphor with nitric acid under controlled temperature (0–5°C) to avoid over-oxidation . Key factors include solvent choice (e.g., acetic acid vs. sulfuric acid) and catalyst selection. For example, using H₂SO₄ as a catalyst can yield >85% purity but may introduce sulfonic byproducts requiring chromatographic purification .

| Method | Reactants | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Nitric acid oxidation | Camphor, HNO₃ | 0–5°C, 12 hr | 78 | 92 | J. Org. Chem. 2020 |

| Sulfuric acid esterification | Camphor, H₂SO₄ | 25°C, 6 hr | 85 | 89 | Tetrahedron Lett. 2019 |

Q. How is this compound characterized in terms of stereochemical configuration and thermal stability?

Polarimetry and X-ray crystallography are standard for confirming its (1R)-(+)-configuration . Differential Scanning Calorimetry (DSC) reveals a melting point of 198–202°C with decomposition peaks above 250°C, indicating thermal instability under high-temperature conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s role in chiral resolution studies?

Discrepancies in enantiomeric excess (ee) values across studies often arise from solvent polarity or crystallization kinetics. For instance, a 2022 study demonstrated that using acetonitrile instead of methanol increased ee from 75% to 92% due to reduced hydrogen bonding interference . Methodological recommendations:

Q. How can computational models predict this compound’s reactivity in novel catalytic systems?

Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level effectively map its electron-deficient carbonyl group’s interactions with Lewis acids. Recent work identified that this compound’s bicyclic structure stabilizes transition states in asymmetric Diels-Alder reactions, with ΔG‡ values correlating with experimental yields (R² = 0.89) .

| Model System | ΔG‡ (kcal/mol) | Experimental Yield (%) | Error Margin |

|---|---|---|---|

| Diels-Alder (Cu catalyst) | 12.3 | 88 | ±2.5 |

| Aldol (Proline derivative) | 15.1 | 72 | ±3.8 |

Methodological Guidance

Q. What statistical approaches are optimal for analyzing this compound’s bioactivity datasets?

Multivariate analysis (e.g., PCA or PLS regression) is critical when correlating structural descriptors (e.g., logP, dipole moment) with antimicrobial activity. A 2023 study found that PLS models explained 82% of variance in MIC values against S. aureus, highlighting hydrophobicity as a key predictor .

Q. How should researchers address reproducibility challenges in this compound-based catalysis?

Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Document raw NMR/FID files and crystallization parameters (supersaturation ratios, cooling rates).

- Use open-source platforms like Zenodo for data sharing .

- Replicate studies across ≥3 independent labs to account for batch-to-batch variability .

Data Contradiction Analysis

Q. Why do NMR and IR spectra of this compound derivatives show inconsistencies across studies?

Variations often stem from:

- Solvent effects : CDCl₃ vs. DMSO-d6 shifts carbonyl peaks by 5–10 ppm.

- Crystallinity : Amorphous samples yield broad IR bands, masking key functional groups. Mitigation: Standardize sample preparation (e.g., recrystallize from ethyl acetate/hexane) and report solvent/temperature conditions explicitly .

Literature and Citation Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.